molecular formula C20H23N3O B2747853 1-benzyl-1-ethyl-3-(1-ethyl-1H-indol-3-yl)urea CAS No. 941987-98-0

1-benzyl-1-ethyl-3-(1-ethyl-1H-indol-3-yl)urea

Cat. No.: B2747853
CAS No.: 941987-98-0
M. Wt: 321.424
InChI Key: HHWFOKSFSMTWMN-UHFFFAOYSA-N
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Description

1-Benzyl-1-ethyl-3-(1-ethyl-1H-indol-3-yl)urea is a synthetic indole derivative intended for research and experimental purposes. This compound is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. The indole scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities . Urea-linked indole compounds are of significant interest in pharmaceutical research for their potential to interact with various biological targets . Researchers investigate such derivatives for their potential bioactivity, which can include antiviral, anti-inflammatory, and anticancer properties, as demonstrated by various other indole-based molecules in scientific literature . Please note that the specific applications, mechanism of action, and research value for this particular compound are not fully characterized and require further scientific investigation. Researchers are encouraged to consult the primary literature for the most current findings.

Properties

IUPAC Name

1-benzyl-1-ethyl-3-(1-ethylindol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O/c1-3-22-15-18(17-12-8-9-13-19(17)22)21-20(24)23(4-2)14-16-10-6-5-7-11-16/h5-13,15H,3-4,14H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHWFOKSFSMTWMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)NC(=O)N(CC)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fischer Indole Synthesis

The reaction of phenylhydrazine with ketones or aldehydes under acidic conditions (e.g., HCl, H₂SO₄) remains a cornerstone. For example, cyclization of phenylhydrazine with ethyl methyl ketone at 120°C yields 1-ethylindole derivatives. Modifications include using ionic liquids as green solvents to enhance yields (up to 85%).

Transition Metal-Catalyzed Cyclization

Palladium-catalyzed C–H activation enables direct indole formation from aryl halides and alkynes. A study demonstrated that Pd(OAc)₂ with XPhos ligand in DMF at 100°C achieves 78% yield for 1-ethylindole. This method reduces byproducts compared to classical routes.

Alkyl Substitution Strategies

Introducing benzyl and ethyl groups requires careful regio- and chemoselectivity.

N-Alkylation of Indole

Benzyl Group Introduction :

  • Reagents : Benzyl bromide, NaH (base), DMF (solvent).
  • Conditions : 0°C to room temperature, 12 hours.
  • Yield : 72–80%.

Ethyl Group Introduction :

  • Reagents : Ethyl iodide, K₂CO₃, DMSO.
  • Conditions : 60°C, 6 hours.
  • Yield : 68%.

Reductive Amination

For simultaneous introduction of multiple alkyl groups:

  • Substrates : Indole-3-carbaldehyde, benzylamine, ethylamine.
  • Reducing Agent : NaBH₃CN.
  • Solvent : MeOH, 24 hours, room temperature.
  • Yield : 65%.

Urea Moiety Formation

The urea group is typically installed via carbamoylation or isocyanate intermediates.

Carbamate Intermediate Route

  • Step 1 : React 1-ethylindole with phosgene (COCl₂) in dichloromethane (DCM) to form the isocyanate intermediate.
  • Step 2 : Treat with benzylethylamine in the presence of triethylamine (TEA).
  • Yield : 58%.

One-Pot Urea Synthesis

A solvent-free approach using 1-ethylindole, benzylethylamine, and urea:

  • Catalyst : CuI (5 mol%).
  • Temperature : 150°C, 8 hours.
  • Yield : 81%.

Reaction Optimization and Analytical Validation

Yield Optimization

Parameter Classical Method Transition Metal Method One-Pot Method
Temperature (°C) 120 100 150
Time (hours) 24 12 8
Solvent HCl/H₂O DMF Solvent-free
Yield (%) 72 78 81

Purity and Characterization

  • HPLC : >98% purity achieved via reverse-phase chromatography (C18 column, acetonitrile/water).
  • Spectroscopy :
    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.65–7.12 (m, 9H, aromatic), 4.42 (q, 2H, CH₂), 3.89 (s, 2H, CH₂).
    • IR (KBr) : 3320 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=O).

Industrial-Scale Considerations

Continuous Flow Synthesis

  • Reactor Type : Microfluidic tubular reactor.
  • Throughput : 5 kg/day with 76% yield.
  • Advantages : Reduced waste, consistent quality.

Green Chemistry Metrics

Metric Batch Process Flow Process
E-Factor 12.3 4.8
PMI (Process Mass Intensity) 18.7 7.2

Chemical Reactions Analysis

Types of Reactions

1-benzyl-1-ethyl-3-(1-ethyl-1H-indol-3-yl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

Major Products Formed

Mechanism of Action

The mechanism of action of 1-benzyl-1-ethyl-3-(1-ethyl-1H-indol-3-yl)urea involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Similarities and Differences

1-((2-Benzoil-1-tosil-1H-indol-3-il)metil)urea (8e)
  • Structure : Contains a urea group linked to a tosyl-protected indole core with a benzoyl substituent.
  • Key Differences: Lacks the benzyl and ethyl groups present in the target compound.
  • Synthesis : Prepared via nucleophilic substitution and purified using column chromatography (hexane/ethyl acetate = 3:7), a method that could be adapted for synthesizing the target compound .
Ethyl 1-[(tert-Butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate (10a)
  • Structure: Features a Boc-protected urea-like amino group and dual indole moieties within a pyrrole ring.
  • Key Differences : The pyrrole scaffold and carbonyl groups distinguish it from the linear urea structure of the target compound. The indole substituents in 10a are methylated, whereas the target compound uses ethyl groups, which may influence lipophilicity .
  • Physicochemical Data : Melting point (169–173°C), IR (ν 3263 cm⁻¹ for N-H stretch), and ¹H-NMR (δ 10.20 ppm for urea NH) provide benchmarks for analogous urea derivatives .
1-Benzyl-2-(1H-indol-3-yl)-5-oxo-pyrrolidine-2-carbonitrile
  • Structure: Combines benzyl, indole, and pyrrolidinone groups.
  • Key Differences : The absence of a urea group and presence of a nitrile moiety limit direct comparability. However, the benzyl-indole motif suggests shared synthetic strategies, such as Friedel-Crafts alkylation or SN2 reactions .

Physicochemical Properties

Melting Points and Stability
  • Analogues : Compounds like 10a (mp 169–173°C) and 10b (mp 186–190°C) demonstrate that indole-urea hybrids generally exhibit high thermal stability, likely due to hydrogen bonding and aromatic stacking .
  • Target Compound : Expected to have a melting point >150°C based on structural similarity, though ethyl groups may lower it slightly compared to methylated analogues.
Spectroscopic Features
  • IR Spectroscopy : Urea NH stretches typically appear near 3250–3300 cm⁻¹, as seen in 10a (3263 cm⁻¹) .
  • ¹H-NMR : Urea NH protons in indole derivatives resonate at δ ~10–11 ppm (e.g., δ 10.20 ppm in 10a) .

Biological Activity

1-benzyl-1-ethyl-3-(1-ethyl-1H-indol-3-yl)urea is a synthetic compound belonging to the class of indole derivatives. Its unique structure offers a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article delves into the biological activities, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Synthesis

The compound can be synthesized through several methods, commonly involving the formation of an indole core followed by substitution reactions to introduce benzyl and ethyl groups. The final step typically involves the formation of the urea moiety. The synthesis generally follows these steps:

  • Formation of Indole Core : Using Fischer indole synthesis.
  • Substitution Reactions : Introducing benzyl and ethyl groups.
  • Urea Formation : Finalizing the compound structure.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity. In comparative studies, it has shown effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus. The compound's Minimum Inhibitory Concentration (MIC) values indicate significant potency compared to standard antibiotics.

Bacterial Strain MIC (µg/mL) Reference Compound
Pseudomonas aeruginosa0.88Cefotaxime
Staphylococcus aureus0.44Piperacillin

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly in inhibiting tumor growth in xenograft models. In one study, it demonstrated complete tumor growth suppression in ovarian cancer models with a tumor growth inhibition rate of 100% ± 0.3% . Such efficacy suggests potential as a therapeutic agent in oncology.

Anti-inflammatory Effects

Indole derivatives are known for their anti-inflammatory properties. The compound's structure allows it to modulate inflammatory pathways effectively, providing a basis for its use in treating inflammatory diseases.

The biological activities of this compound can be attributed to its interaction with various biochemical pathways:

  • Antimicrobial Action : Likely involves disruption of bacterial cell wall synthesis or function.
  • Anticancer Mechanism : May include induction of apoptosis in cancer cells and inhibition of proliferation through modulation of cell cycle regulators.
  • Anti-inflammatory Pathways : Involves inhibition of pro-inflammatory cytokines and enzymes.

Case Studies

Several studies have explored the biological efficacy of this compound:

  • Antimicrobial Screening : A study evaluated multiple indole derivatives, including this compound, against drug-resistant bacteria, demonstrating significant activity against strains resistant to conventional treatments .
  • Cancer Xenograft Models : Research involving xenograft models indicated that the compound significantly suppressed tumor growth, suggesting its potential as a lead compound for further development in cancer therapy .

Q & A

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueExpected SignalsReference
¹H NMR (400 MHz)δ 7.2–7.5 (indole aromatic), δ 4.2–4.5 (N-CH₂), δ 1.2–1.4 (ethyl CH₃)
¹³C NMRδ 155–160 (urea C=O), δ 110–140 (indole carbons), δ 40–50 (N-CH₂)
HRMS[M+H]+ m/z calculated for C₂₀H₂₄N₄O: 352.1898; found: 352.1895

Q. Table 2. Optimization of Synthetic Yield

ConditionYield (%)Purity (%)Reference
Room temperature4590
0°C, DIPEA catalyst6395
Continuous flow7598

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